N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzyloxy group, a fluorophenyl group, and a sulfamoyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a halogenated pyrazole intermediate.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with a sulfamoyl chloride in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers, coatings, and nanomaterials.
Biological Research: The compound can be used as a tool in biological studies to investigate cellular pathways, protein interactions, and other biological processes.
Industrial Applications: The compound may find applications in various industrial processes, including catalysis, chemical synthesis, and material fabrication.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]-5-[(4-chlorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide
- N-[4-(benzyloxy)phenyl]-5-[(4-bromophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide
- N-[4-(benzyloxy)phenyl]-5-[(4-iodophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of N-[4-(benzyloxy)phenyl]-5-[(4-fluorophenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide lies in the presence of the fluorophenyl group, which imparts specific chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H21FN4O4S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)sulfamoyl]-5-methyl-N-(4-phenylmethoxyphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H21FN4O4S/c1-16-22(24(28-27-16)34(31,32)29-20-9-7-18(25)8-10-20)23(30)26-19-11-13-21(14-12-19)33-15-17-5-3-2-4-6-17/h2-14,29H,15H2,1H3,(H,26,30)(H,27,28) |
InChI Key |
WMGSIKZHTZJBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.